![molecular formula C8H14O B2641425 [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol CAS No. 2413847-15-9](/img/structure/B2641425.png)

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

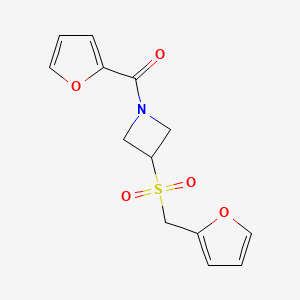

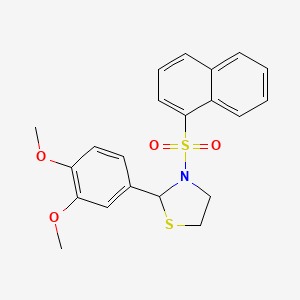

“[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” is a chemical compound with a complex structure. It is related to the compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one”, which has a molecular formula of C7H8O . The exact properties and uses of “[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” are not widely documented in the available literature.

Molecular Structure Analysis

The molecular structure of “[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” is complex and involves a bicyclic system . The related compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one” has a molecular formula of C7H8O and an average mass of 108.138 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” are not well-documented in the available literature. The related compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one” has a molecular formula of C7H8O and an average mass of 108.138 Da .Applications De Recherche Scientifique

Methanol's Role in Gold(I) Catalysis

A study explored methanol's influence on gold(I)-mediated cycloisomerizations, demonstrating that methanol directs the reactivity of substituted 1,3-dien-5-ynes towards the formation of 5-alkoxycyclopentadiene rather than a substituted benzene, highlighting the versatility of methanol in affecting chemical reaction pathways under specific catalytic conditions (Marín‐Luna et al., 2019).

Methanolysis of Bicyclo[3.1.0]hexane

Research on methanolysis under acidic and basic conditions of a bicyclo[3.1.0]hexane with one cyclopropane carbon flanked by a ketone and an ester or an aldehyde revealed the cleavage of activated cyclopropane bonds, yielding 4-methoxycyclohexane or 3-methoxymethylcyclopentanone, which showcases the chemical's reactivity in different environments (Lim et al., 2002).

Impact on Lipid Dynamics

A study using small angle neutron scattering demonstrated that methanol significantly accelerates the flip-flop and transfer kinetics of lipids in bilayer compositions. This highlights methanol's potential in biomembrane and proteolipid studies, affecting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

Methanol in Hydrocarbon Conversion

The conversion of methanol to hydrocarbons, a process of interest for synthetic gasoline production, involves complex mechanisms that have been elucidated through research, including the role of methanol in forming light olefins via methanol-to-olefin (MTO) catalysis. This research provides insight into the fundamental processes of methanol conversion and its applications in energy and chemical synthesis (Haw et al., 2003).

Synthesis and Characterization of Nanoparticles

A hetero bicyclic compound was synthesized from the reaction between benzil and tris(hydroxymethyl)aminomethane in methanol, leading to the creation of zinc nanoparticles. This illustrates methanol's role in facilitating the synthesis and stabilization of nanoparticles, offering potential applications in material science and nanotechnology (Pushpanathan et al., 2014).

Propriétés

IUPAC Name |

[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFBFCQVYFFYQA-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1CC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2641342.png)

![1-(3-Fluorophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2641351.png)

![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)

![4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2641358.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2641359.png)

![N-[(4-Methyl-2-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2641361.png)

![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)